molecular formula C16H13ClFNO4 B14509447 N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine CAS No. 64141-23-7

N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine

Cat. No.: B14509447
CAS No.: 64141-23-7
M. Wt: 337.73 g/mol
InChI Key: YFAHOWKOFNGRNO-VIFPVBQESA-N
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Description

N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a hydroxybenzoyl group, and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hydroxybenzoyl Intermediate: This step involves the reaction of 2-hydroxybenzoic acid with appropriate reagents to form the hydroxybenzoyl intermediate.

    Coupling with Chloro-fluoro Phenyl Group: The hydroxybenzoyl intermediate is then coupled with 3-chloro-4-fluoroaniline under specific conditions to form the desired phenyl derivative.

    Incorporation of Alanine: The final step involves the coupling of the phenyl derivative with L-alanine using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-glycine
  • N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-valine

Comparison

Compared to similar compounds, N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine might exhibit unique properties due to the presence of the alanine moiety, which could influence its biological activity and chemical reactivity. The specific positioning of the chloro and fluoro groups on the phenyl ring might also contribute to its distinct characteristics.

Properties

CAS No.

64141-23-7

Molecular Formula

C16H13ClFNO4

Molecular Weight

337.73 g/mol

IUPAC Name

(2S)-2-(3-chloro-4-fluoro-N-(2-hydroxybenzoyl)anilino)propanoic acid

InChI

InChI=1S/C16H13ClFNO4/c1-9(16(22)23)19(10-6-7-13(18)12(17)8-10)15(21)11-4-2-3-5-14(11)20/h2-9,20H,1H3,(H,22,23)/t9-/m0/s1

InChI Key

YFAHOWKOFNGRNO-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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